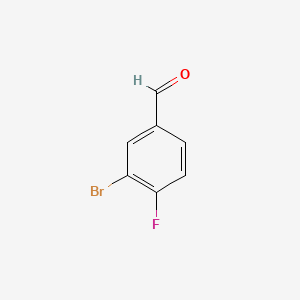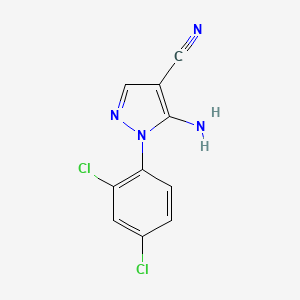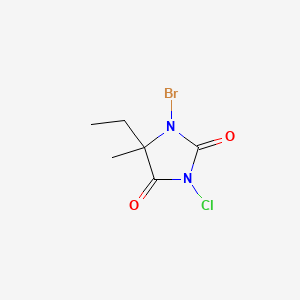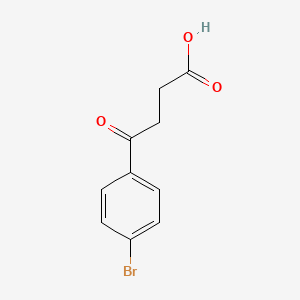
3-(4-溴苯甲酰)丙酸
描述
Synthesis Analysis
3-(4-Bromobenzoyl)propionic acid is synthesized using bromobenzene and succinic anhydride in a process involving acylation and Friedel-Crafts reactions. The synthesis pathway includes the formation of ketones and keto acids (Seed, Sonpatki, & Herbert, 2003).
Molecular Structure Analysis
Structural analysis of derivatives and similar compounds shows complex interactions like hydrogen bonding, which is crucial for understanding the molecular behavior of 3-(4-Bromobenzoyl)propionic acid. The crystal structures of related compounds often involve intricate hydrogen bond networks and intermolecular interactions (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
3-(4-Bromobenzoyl)propionic acid undergoes various chemical reactions, including bromocyclization, forming complex structures such as 3-(bromomethylene)isobenzofuran-1(3H)-ones. These reactions highlight its reactivity and potential for creating diverse chemical structures (Zheng et al., 2019).
Physical Properties Analysis
The physical properties of 3-(4-Bromobenzoyl)propionic acid and its derivatives can be inferred from related compounds. The crystal structure and molecular geometry of such compounds provide insights into their physical characteristics, including melting points and solubility (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties of 3-(4-Bromobenzoyl)propionic acid are closely linked to its molecular structure. The presence of functional groups like bromine and carboxylic acid influences its reactivity and interaction with other compounds. Studies on similar brominated compounds provide valuable insights into the chemical behavior of 3-(4-Bromobenzoyl)propionic acid (Cavill, 1945).
科学研究应用
医药:潜在的治疗应用
3-(4-溴苯甲酰)丙酸:可能具有潜在的治疗应用,因为它在结构上与其他具有生物活性的芳香族化合物相似。 研究表明,结构相似的化合物可用于治疗代谢性疾病,如丙酸血症 。该化合物能够被整合到各种生化途径中,这使其成为药物开发和靶向治疗的候选者。
农业:杀虫剂和除草剂合成
在农业中,3-(4-溴苯甲酰)丙酸可用于杀虫剂和除草剂的合成。 其溴部分对于创造可以作为生长调节剂或选择性除草剂的化合物特别有用,这可能有助于开发新的农用化学品 。
材料科学:聚合物合成
该化合物的溴基团使其成为聚合物合成中的宝贵前体。它可用于将溴引入聚合物链中,然后可以对其进行进一步修饰或用作阻燃剂。 这种应用在开发更安全、更耐用的材料方面意义重大 。
环境科学:分析和检测方法
3-(4-溴苯甲酰)丙酸:可用于环境科学,作为分析程序中的标准品或试剂。 其独特的谱学特性使其能够通过色谱法和质谱法等技术检测和定量各种环境污染物 。
分析化学:色谱标准品
在分析化学中,由于其明确的物理和化学性质,该化合物可以用作色谱分析中的校准标准品。 它可以帮助准确测量混合物中其他物质的含量,确保分析结果的可靠性 。
药物研究:药物设计和合成
3-(4-溴苯甲酰)丙酸中的溴原子是药物化学中的关键官能团。 它可用于设计和合成新药,特别是在创建具有特定所需性质的分子方面,例如增加结合亲和力或改善药代动力学 。
生物技术:生物偶联和探测
在生物技术中,该化合物可用于生物偶联,其中可以将其连接到蛋白质或其他生物分子上以进行探测或标记。 这种应用对于了解生物过程和开发诊断工具至关重要 。
工业应用:化学中间体
最后,3-(4-溴苯甲酰)丙酸在各种工业应用中用作化学中间体。 它可用于染料、香料和其他精细化学品的合成,展示了其在不同化学生产过程中的多功能性 。
安全和危害
属性
IUPAC Name |
4-(4-bromophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFRCZNTXLDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212815 | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6340-79-0 | |
| Record name | 4-Bromo-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6340-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Bromobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromobenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 3-(4-Bromobenzoyl)propionic acid in the synthesis of new drug candidates?
A1: 3-(4-Bromobenzoyl)propionic acid serves as a crucial starting material for synthesizing a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. Researchers chose this compound specifically due to the presence of its carboxylic acid group. [] This group allows for a cyclization reaction to form the 1,3,4-oxadiazole nucleus, which is known to exhibit various biological activities. The study demonstrated that incorporating 3-(4-Bromobenzoyl)propionic acid into the 1,3,4-oxadiazole structure led to compounds with promising anti-inflammatory and analgesic properties, surpassing the activities of the parent compound while also demonstrating reduced ulcerogenic effects. []
Q2: How do researchers confirm the structure of the synthesized 1,3,4-oxadiazole derivatives?
A2: After synthesizing the novel 1,3,4-oxadiazole derivatives, researchers employed several spectroscopic techniques to confirm their structures. These techniques included Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance spectroscopy (1H NMR), and mass spectrometry. [] These analytical methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their identity and purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

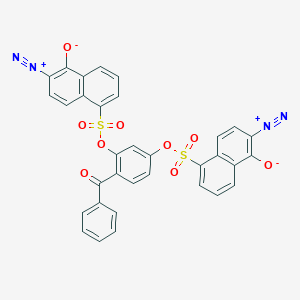
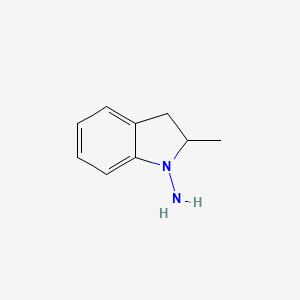
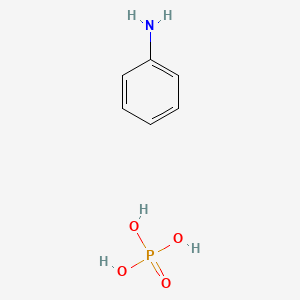
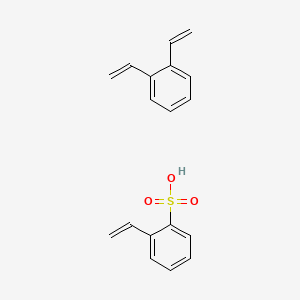




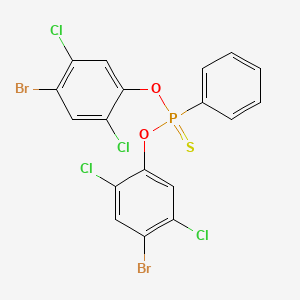
![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)

